molecular formula C11H13N5O3S2 B2961376 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320176-78-9

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2961376
CAS No.: 2320176-78-9
M. Wt: 327.38
InChI Key: YCFRQUFTEIHLOT-UHFFFAOYSA-N
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Description

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C11H13N5O3S2 and its molecular weight is 327.38. The purity is usually 95%.
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Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S2/c1-14-7-9(6-13-14)21(18,19)15-3-4-16(10(17)8-15)11-12-2-5-20-11/h2,5-7H,3-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFRQUFTEIHLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine core substituted with thiazole and pyrazole moieties. Its molecular formula is C17H19N5O3S2C_{17}H_{19}N_{5}O_{3}S_{2} with a molecular weight of 405.5 g/mol. The sulfonyl group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₇H₁₉N₅O₃S₂
Molecular Weight405.5 g/mol
CAS Number2034542-96-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity : Preliminary studies indicate that compounds containing thiazole and pyrazole rings exhibit significant cytotoxic effects against cancer cell lines. The presence of electron-donating groups, such as methyl substituents, has been shown to enhance their anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
  • Anticonvulsant Properties : Thiazole derivatives have been recognized for their anticonvulsant effects. The structural similarity to known anticonvulsants suggests that this compound may modulate neurotransmitter systems, particularly GABAergic pathways .
  • Serotonergic Activity : The compound may also interact with the serotonergic system, potentially offering anxiolytic effects similar to those observed in other piperazine derivatives .

Case Studies and Research Findings

Recent research has highlighted the biological activities of related compounds and their implications:

  • Anticancer Studies : A study on thiazole-integrated compounds demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL). The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influence potency .
  • Anxiolytic Effects : Research on similar piperazine derivatives revealed their potential in treating anxiety disorders through modulation of the GABAA receptor . This suggests that our compound may share similar therapeutic profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.